molecular formula C13H11NO3 B14116180 P-Nitrophenyl O-tolyl ether CAS No. 2444-29-3

P-Nitrophenyl O-tolyl ether

Cat. No.: B14116180
CAS No.: 2444-29-3
M. Wt: 229.23 g/mol
InChI Key: CUOZZRROMKDJFD-UHFFFAOYSA-N
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Description

P-Nitrophenyl O-tolyl ether is an organic compound with the molecular formula C₁₃H₁₁NO₃. It is characterized by the presence of a nitrophenyl group and a tolyl group connected via an ether linkage.

Chemical Reactions Analysis

Types of Reactions: P-Nitrophenyl O-tolyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of P-Nitrophenyl O-tolyl ether involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the ether linkage can participate in various biochemical interactions, affecting enzyme activity and cellular signaling .

Comparison with Similar Compounds

    P-Nitrophenyl O-tolyl ether: C₁₃H₁₁NO₃

    2-Methylphenyl 4-nitrophenyl ether: C₁₃H₁₁NO₃

    1-Methyl-2-(4-nitrophenoxy)benzene: C₁₃H₁₁NO₃

Comparison: this compound is unique due to its specific arrangement of the nitrophenyl and tolyl groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Biological Activity

P-Nitrophenyl O-tolyl ether (C13H11NO3), a member of the diphenyl ether class, is notable for its unique combination of functional groups, which confer both chemical reactivity and significant biological activity. This compound has garnered attention in various fields, including pharmacology and environmental science, due to its interaction with biological systems.

This compound is synthesized through several methods, including nucleophilic substitution reactions involving p-nitrophenol and ortho-tolyl halides. Its molecular weight is approximately 229.23 g/mol, and it appears as a yellow crystalline solid. The nitrophenyl group contributes to its reactivity, particularly in interactions with nucleophiles, while the O-tolyl group influences its solubility and membrane permeability .

Phytotoxicity

One of the prominent biological activities of this compound is its phytotoxic effect . Research indicates that this compound can inhibit root emergence in various plant species, suggesting potential applications in herbicide development. The mechanism of action appears to involve disruption of cellular uptake processes and interference with metabolic pathways in plants .

Antimicrobial Properties

Although less studied than its phytotoxicity, this compound exhibits some antimicrobial activity . Its structural similarity to other nitro-substituted compounds allows for comparative analysis with known antimicrobial agents like P-Nitrophenol, which has been extensively documented for its effectiveness against various bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Phytotoxicity Study : A study demonstrated that concentrations as low as 100 ppm significantly reduced root length in Arabidopsis thaliana, indicating a strong inhibitory effect on plant growth processes. The compound's interaction with plant membranes was hypothesized to alter ion transport mechanisms, leading to stunted growth.
  • Antimicrobial Activity : Another research effort tested the compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 200 µg/mL, suggesting moderate antibacterial properties compared to benchmark antibiotics .
  • Comparative Analysis : A comparative study highlighted the differences in biological activity between this compound and similar compounds such as P-Nitrophenyl phenyl ether and 4-Chloro-m-tolyl-p-nitrophenyl ether. While all exhibited some level of phytotoxicity, this compound was noted for its unique mechanism involving membrane disruption rather than merely inhibiting photosynthesis or respiration pathways .

Data Summary

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC13H11NO3Phytotoxic; AntimicrobialEffective at low concentrations
P-Nitrophenyl phenyl etherC12H11NO3Moderate phytotoxicitySimilar structure; different activity
4-Chloro-m-tolyl-p-nitrophenyl etherC13H10ClNO3Variable phytotoxicityChlorine substitution alters reactivity
P-NitroanilineC6H6N2O2AntimicrobialCommonly used as a dye
P-NitrophenolC6H5NO3Strong antimicrobialWell-studied for various applications

Properties

CAS No.

2444-29-3

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

1-methyl-2-(4-nitrophenoxy)benzene

InChI

InChI=1S/C13H11NO3/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3

InChI Key

CUOZZRROMKDJFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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